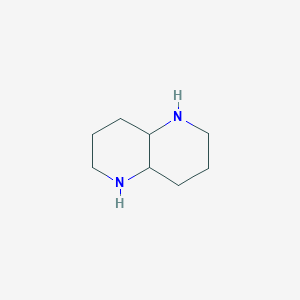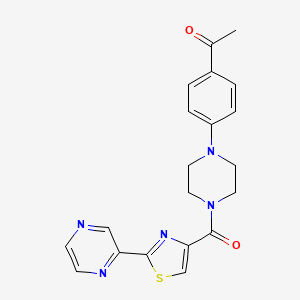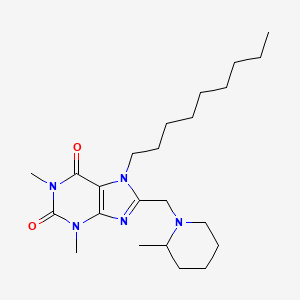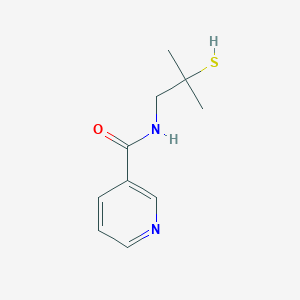
Decahydro-1,5-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decahydro-1,5-naphthyridine is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 . It is typically stored at room temperature and appears as a powder .
Synthesis Analysis
Decahydro-1,5-naphthyridines can be prepared by reducing the respective naphthyridines with sodium and ethanol . Another method involves the reduction of 1,5-naphthyridine with platinum oxide in an acid solution, which results in a separable mixture of trans- and cis-decahydro-1,5-naphthyridine .Molecular Structure Analysis
The InChI code for Decahydro-1,5-naphthyridine is 1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
Decahydro-1,5-naphthyridines can be easily oxidized to the aromatic 1,5-naphthyridines . The oxidation of 1,2,3,4-tetrahydro-1,5-naphthyridines may afford 1,5-naphthyridines at high temperatures .Physical And Chemical Properties Analysis
Decahydro-1,5-naphthyridine is a powder that is stored at room temperature . Its molecular formula is C8H16N2 and it has a molecular weight of 140.23 .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Decahydro-1,5-naphthyridine derivatives have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . They are known for their antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities .
Cardiovascular Diseases
These compounds find application in the treatment of cardiovascular diseases . The specific mechanisms and applications in this field are still under research.
Central Nervous System Diseases
Decahydro-1,5-naphthyridine derivatives are also used in the treatment of central nervous system diseases . The exact applications and effectiveness of these compounds in treating such diseases are subjects of ongoing research.
Hormonal Diseases
These compounds are also used in the treatment of hormonal diseases . Further research is being conducted to explore their full potential in this field.
Synthetic Organic Chemistry
Decahydro-1,5-naphthyridine and its derivatives have versatile applications in the field of synthetic organic chemistry . They are used in various synthetic protocols for the construction of complex organic molecules .
Metal Complex Formation
Decahydro-1,5-naphthyridine compounds show reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes . This makes them useful in the formation of metal complexes for various applications .
Safety and Hazards
Direcciones Futuras
The synthesis and reactivity of 1,5-naphthyridine derivatives, including Decahydro-1,5-naphthyridine, have been a topic of interest in the field of medicinal chemistry over the past 18 years . These compounds exhibit a variety of biological activities, making them significant in the development of new therapeutic agents . Future research may focus on exploring these biological activities further and developing more efficient synthesis methods.
Mecanismo De Acción
Target of Action
Decahydro-1,5-naphthyridine is a derivative of 1,5-naphthyridine . The 1,5-naphthyridine derivatives are known to exhibit a variety of biological activities, indicating their significant importance in the field of medicinal chemistry . .
Mode of Action
It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines . This suggests that Decahydro-1,5-naphthyridine might interact with its targets through similar chemical reactions.
Biochemical Pathways
It’s known that tetrahydro- and decahydro-1,5-naphthyridines can be easily oxidized to the aromatic 1,5-naphthyridines . This suggests that Decahydro-1,5-naphthyridine might be involved in oxidation reactions within biochemical pathways.
Result of Action
It’s known that 1,6-naphthyridines, which are structurally similar to 1,5-naphthyridines, have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . This suggests that Decahydro-1,5-naphthyridine might have similar effects.
Action Environment
It’s known that the reactivity of 1,5-naphthyridines can be influenced by electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . This suggests that similar environmental factors might influence the action of Decahydro-1,5-naphthyridine.
Propiedades
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPDLNSKAAOHTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCCN2)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decahydro-1,5-naphthyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2828510.png)
![N-(2-(diethylamino)ethyl)-2,5-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2828511.png)
![Ethyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2828514.png)
![N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2828515.png)


![1-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2828520.png)
![2,6-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2828523.png)



![Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate](/img/no-structure.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2828531.png)
![6-Ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2828533.png)